molecular formula C22H30N2O B5488357 [4-(1-ADAMANTYL)PIPERAZINO](3-METHYLPHENYL)METHANONE

[4-(1-ADAMANTYL)PIPERAZINO](3-METHYLPHENYL)METHANONE

Cat. No.: B5488357
M. Wt: 338.5 g/mol
InChI Key: KELJTFPSTMIYNT-UHFFFAOYSA-N
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Description

4-(1-ADAMANTYL)PIPERAZINOMETHANONE is a complex organic compound that features both adamantyl and piperazine moieties. The adamantyl group is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound. The piperazine ring is a common structural motif in medicinal chemistry, often associated with a wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected and further cyclized to yield the desired compound . Another method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce adamantylidene derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Mechanism of Action

The mechanism of action of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The adamantyl group provides rigidity and stability, while the piperazine ring can interact with various biological receptors. The compound may exert its effects through pathways involving oxidative stress or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(1-ADAMANTYL)PIPERAZINOMETHANONE apart is the combination of the adamantyl and piperazine moieties, which confer unique physical, chemical, and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O/c1-16-3-2-4-20(9-16)21(25)23-5-7-24(8-6-23)22-13-17-10-18(14-22)12-19(11-17)15-22/h2-4,9,17-19H,5-8,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELJTFPSTMIYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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